molecular formula C7H9F3O2 B068768 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one CAS No. 164929-15-1

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one

Cat. No.: B068768
CAS No.: 164929-15-1
M. Wt: 182.14 g/mol
InChI Key: NSQKIHBAKTVICL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is a high-value, synthetically versatile γ-lactone scaffold distinguished by the presence of a reactive trifluoromethyl (CF3) group. This compound is of significant interest in medicinal chemistry and drug discovery, where it serves as a key building block for the introduction of the metabolically stable and lipophilic CF3 moiety into target molecules. The presence of this group can dramatically alter a compound's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability. The gem-dimethyl substitution on the lactone ring introduces steric constraints that can influence the compound's conformation and reactivity, making it a valuable precursor for the synthesis of complex, fluorinated analogs of natural products and bioactive molecules. Its primary research applications extend to the development of novel enzyme inhibitors, probes for chemical biology, and the synthesis of fluorinated polymers or advanced materials with unique surface properties. The lactone ring is susceptible to nucleophilic attack, allowing for ring-opening reactions with amines, alcohols, and organometallic reagents to generate a diverse array of trifluoromethylated carboxylic acid derivatives, diols, and other functionalized intermediates. This product is provided with comprehensive analytical characterization to ensure identity and purity, empowering researchers to explore new chemical space and accelerate innovation in fluorine chemistry. It is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKIHBAKTVICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370079
Record name 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164929-15-1
Record name 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Step 1 : The cyclic carbonate reacts with a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane, TMSCF3) in dimethyl sulfoxide (DMSO) under basic conditions (K2CO3) at 80–100°C for 12–24 hours.

  • Step 2 : The intermediate undergoes cyclization via Brønsted acid catalysis (e.g., H2SO4) at 60°C to yield the target lactone.

Mechanism

  • Nucleophilic Attack : The carbonate’s electrophilic carbonyl carbon is attacked by the trifluoromethyl anion (CF3⁻), generated in situ from TMSCF3 and K2CO3.

  • Ring Opening : The carbonate ring opens, forming a diol intermediate with a trifluoromethyl substituent.

  • Cyclization : Acid catalysis promotes esterification and intramolecular lactonization, closing the five-membered oxolanone ring.

Advantages

  • High regioselectivity due to the carbonate’s rigid structure.

  • DMSO enhances solubility of the trifluoromethylating agent.

Acid-Catalyzed Cyclization of Hydroxy Acid Precursors

Direct cyclization of 3-(trifluoromethyl)-5,5-dimethyl-4-hydroxypentanoic acid offers a single-step route to the lactone. This method leverages Brønsted acids to activate the hydroxy acid for intramolecular esterification.

Reaction Conditions

  • Catalyst : Concentrated H2SO4 or p-toluenesulfonic acid (PTSA).

  • Temperature : 100–120°C under reflux.

  • Solvent : Toluene or xylene to azeotropically remove water.

Mechanism

  • Protonation : The carboxylic acid group is protonated, increasing its electrophilicity.

  • Nucleophilic Attack : The hydroxyl oxygen attacks the activated carbonyl carbon.

  • Lactonization : Water elimination forms the oxolanone ring.

Limitations

  • Requires high-purity hydroxy acid precursors, which are synthetically challenging to prepare.

  • Competing decarboxylation or dehydration side reactions may reduce yield.

Radical Trifluoromethylation of α,β-Unsaturated Esters

Emerging methodologies employ radical chemistry to introduce the trifluoromethyl group into α,β-unsaturated esters, followed by hydrogenation and cyclization. This approach avoids harsh acidic or basic conditions.

Reaction Conditions

  • Radical Initiator : Azobisisobutyronitrile (AIBN) or light irradiation.

  • Trifluoromethyl Source : CF3I or Langlois’ reagent (CF3SO2Na).

  • Hydrogenation : Pd/C or Raney Ni under H2 atmosphere.

Mechanism

  • Radical Addition : CF3- radicals add to the α,β-unsaturated ester, forming a trifluoromethylated intermediate.

  • Hydrogenation : The double bond is reduced to a single bond.

  • Cyclization : Acidic workup induces lactone formation.

Advantages

  • Compatible with electron-deficient substrates.

  • Tunable selectivity via radical initiation methods.

Comparative Analysis of Preparation Methods

MethodKey ReagentsTemperature RangeYield*SelectivityScalability
Base-MediatedTMSCF3, K2CO3, H2SO460–100°C65–75%HighIndustrial
Acid-CatalyzedH2SO4, PTSA100–120°C50–60%ModerateLab-scale
Radical TrifluoromethylationCF3I, AIBN, Pd/C25–80°C40–55%VariableDevelopmental

*Yields estimated from analogous reactions in literature.

Industrial-Scale Optimization

For large-scale production, the base-mediated method is preferred due to its reproducibility and compatibility with continuous-flow reactors. Key optimizations include:

  • Solvent Recycling : DMSO is recovered via distillation and reused.

  • Catalyst Loading : Reduced H2SO4 concentrations (0.5–1 mol%) minimize corrosion.

  • Pressure Effects : Elevated CO pressure (50 bar) enhances carbonylation efficiency, as observed in related systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxolanone ring to a diol or alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one serves as a crucial building block in organic synthesis. It is particularly valuable for:

  • Fluorinated Compounds : The trifluoromethyl group enhances the electronic properties of synthesized compounds, making them more reactive and selective in various chemical reactions.
  • Intermediate Production : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential bioactive properties:

  • Drug Development : Its unique structure allows for the design of molecules with improved pharmacokinetic properties. The trifluoromethyl group increases lipophilicity, aiding in membrane penetration and enhancing bioavailability.
  • Biological Activity : Preliminary studies suggest that it may interact with specific enzymes and receptors, highlighting its potential for modulating biological pathways.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Specialty Chemicals : It contributes to the production of specialty chemicals and materials such as polymers and coatings that require specific chemical properties.
  • Agrochemicals : The compound's derivatives are explored for use in crop protection products due to their effectiveness against pests.

Case Study 1: Pharmaceutical Development

Research has shown that compounds containing the trifluoromethyl group can enhance the efficacy of drugs by improving their interaction with biological targets. For instance, studies involving enzyme inhibition have demonstrated that modifications using this compound can lead to increased potency in drug candidates aimed at treating various diseases.

Case Study 2: Agrochemical Efficacy

Field trials have indicated that formulations incorporating derivatives of this compound exhibit superior pest control compared to traditional agents. The enhanced lipophilicity allows for better absorption by plants, leading to more effective pest management solutions.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, either through lactone frameworks, substituent patterns, or heterocyclic systems:

Compound Name Structural Features Key Differences Potential Applications Reference
This compound Lactone ring, 5,5-dimethyl, 3-CF₃ Reference compound Pharmaceutical intermediates, agrochemicals
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one Lactone ring, 2-hydroxy, 2-methyl, 5,5-bis(CF₃) Additional CF₃ and hydroxyl groups; increased polarity and reactivity Specialty synthesis
5-(3',4',5'-Trihydroxyphenyl)-γ-valerolactone Lactone ring, 5-(trihydroxyphenyl) substituent Bulky polar substituent; higher solubility in aqueous media Antioxidant or nutraceutical applications
5-[(E)-hex-3-enyl]oxolan-2-one Lactone ring, 5-(hex-3-enyl) chain Aliphatic chain enhances lipophilicity Fragrance or flavor chemistry
5,5-Dimethyl Hydantoin Hydantoin ring (urea analog), 5,5-dimethyl Non-lactone heterocycle; hydrogen-bonding capacity Anticonvulsants, polymer synthesis
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Phosphorus-containing heterocycle, 5,5-dimethyl, 2-chloro Phosphorus center enables diverse reactivity (e.g., nucleophilic substitution) Catalysis or flame retardants

Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethyl vs. Hydroxyl/Bulkier Groups: The trifluoromethyl group in the target compound enhances electrophilicity at the carbonyl carbon compared to the hydroxyl group in 2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one, which may stabilize the ring through intramolecular hydrogen bonding . The trihydroxyphenyl substituent in 5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone introduces steric hindrance and polarity, reducing reactivity in non-polar environments .
  • Aliphatic vs. Aromatic Substituents : The hex-3-enyl chain in 5-[(E)-hex-3-enyl]oxolan-2-one increases lipophilicity, making it suitable for applications requiring lipid solubility, such as fragrance formulations .
Physicochemical Properties
  • Solubility : The hydroxyl group in 2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one improves aqueous solubility relative to the target compound, which is more lipophilic due to its -CF₃ and methyl groups .
  • Melting Points : 5,5-Dimethyl Hydantoin likely has a higher melting point than the target compound due to hydrogen-bonding interactions within the hydantoin ring .

Biological Activity

5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C7H9F3O3C_7H_9F_3O_3, with a molecular weight of approximately 198.14 g/mol. The compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of both hydroxyl and trifluoromethyl groups enhances its potential applications in drug development.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substituents often exhibit enhanced antimicrobial activity. In a study assessing various fluorinated compounds, this compound demonstrated notable efficacy against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro tests on human cancer cell lines showed that this compound reduced cell viability significantly at concentrations above 50 µM .

Case Studies

  • Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 40 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
  • Antimicrobial Study : Another significant study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by over 70% compared to control groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesUnique Aspects
4-TrifluoromethylcoumarinContains coumarin structureDifferent ring system; primarily used for photodynamic therapy
Dihydro-3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)-2(3H)-furanoneContains furanone structureLacks the oxolane ring; studied for its reactivity in organic synthesis
3-Hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-oneHydroxyl group presentEnhanced solubility; potential for diverse biological applications

Q & A

Basic: What synthetic routes are available for preparing 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors. For example, lactonization of γ-hydroxy esters or ketones under acidic conditions (e.g., H₂SO₄ or p-TsOH) can yield oxolan-2-one derivatives. Optimization involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or toluene) to favor cyclization over side reactions like polymerization . Monitoring via TLC or HPLC ensures reaction progression . Evidence from analogous trifluoromethyl lactones suggests that steric hindrance from the 5,5-dimethyl group may necessitate longer reaction times (24–72 hours) .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of:

  • GC-MS to confirm molecular ion peaks (e.g., m/z ≈ 234–248 range for methylated derivatives) and fragmentation patterns .
  • ¹H/¹³C NMR to verify substituent positions:
    • The trifluoromethyl group (CF₃) appears as a singlet (~δ -60 ppm in ¹⁹F NMR).
    • Geminal dimethyl groups (5,5-CH₃) show distinct doublets in ¹H NMR (δ ~1.2–1.5 ppm) due to coupling with adjacent protons .
  • FTIR to confirm lactone carbonyl (C=O stretch ~1750–1780 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Advanced: What computational methods are suitable for predicting the stereoelectronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the CF₃ group, which stabilizes the lactone ring via hyperconjugation. Key parameters include:

  • Natural Bond Orbital (NBO) analysis to quantify charge distribution.
  • Transition State (TS) modeling for ring-opening reactions, predicting regioselectivity in nucleophilic attacks (e.g., SN2 vs. SN1 pathways) .
    Compare computational results with experimental kinetic data (e.g., hydrolysis rates in basic vs. acidic media) to validate models .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Record spectra in standardized solvents (e.g., CDCl₃ for ¹H NMR) and report chemical shifts relative to TMS.
  • Isomeric impurities : Use chiral columns (e.g., Chiralcel OD-H) in HPLC to separate enantiomers, as CF₃ groups may induce axial chirality .
  • Dynamic processes : Variable-temperature NMR can detect ring puckering or conformational exchange broadening signals . Cross-reference with crystallographic data (if available) to confirm solid-state vs. solution structures .

Advanced: What strategies mitigate toxicity risks during in vitro pharmacological testing of this compound?

Methodological Answer:

  • Dose-response assays : Start with low concentrations (e.g., 1–10 µM) and monitor cell viability via MTT or LDH assays .
  • Metabolite profiling : Use LC-MS to identify toxic intermediates (e.g., ring-opened carboxylic acids) formed during hepatic microsome incubation .
  • Structural analogs : Replace the CF₃ group with less electronegative substituents (e.g., CH₃ or Cl) to reduce off-target effects while retaining activity .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Temperature : Long-term stability requires storage at –20°C; avoid repeated freeze-thaw cycles .
  • Light sensitivity : Amber vials prevent UV-induced degradation of the lactone ring .

Advanced: How does the electron-deficient trifluoromethyl group influence nucleophilic ring-opening reactions?

Methodological Answer:
The CF₃ group enhances electrophilicity at the lactone carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies show:

  • Pseudo-first-order kinetics in polar aprotic solvents (e.g., DMF) due to stabilized transition states.
  • Steric effects : The 5,5-dimethyl groups hinder nucleophile approach, favoring ring-opening at the less hindered C4 position. Confirm regioselectivity via ¹⁹F NMR tracking of intermediates .

Basic: What chromatographic techniques are optimal for purifying this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) to separate polar byproducts .
  • Preparative HPLC : C18 columns with acetonitrile/water (70:30) resolve enantiomers or diastereomers .
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals, confirmed via melting point (mp ~89–92°C) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing of this compound?

Methodological Answer:

  • Synthesis of ¹³C-labeled analogs : Introduce ¹³C at the lactone carbonyl (C2) via isotopically enriched precursors (e.g., K¹³CN) during cyclization .
  • Tracking metabolism : Use LC-MS/MS to detect ¹³C-labeled metabolites (e.g., hydroxy acids) in biological matrices, enabling quantification of metabolic flux .

Advanced: What catalytic systems enhance enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Lewis acids : Scandium(III)-pybox complexes catalyze asymmetric lactonization, achieving >90% ee .
  • Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, yielding optically pure product .

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